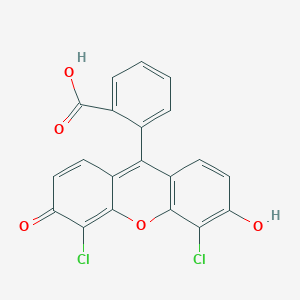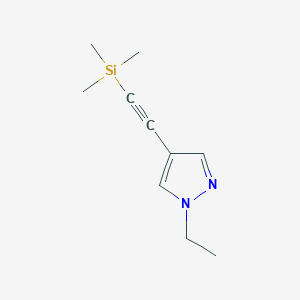
1-ethoxymethyl-2-tributylstannanyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethoxymethyl)-2-(tributylstannyl)-1H-imidazole is a unique organotin compound that has garnered attention in various fields of scientific research. This compound features an imidazole ring substituted with an ethoxymethyl group and a tributylstannyl group. The presence of the tributylstannyl group makes it particularly interesting for applications in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1-(Ethoxymethyl)-2-(tributylstannyl)-1H-imidazole typically involves the reaction of 1-(ethoxymethyl)-1H-imidazole with tributyltin chloride in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Ethoxymethyl)-2-(tributylstannyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The tributylstannyl group can be oxidized to form corresponding stannic compounds.
Reduction: The compound can be reduced under specific conditions to yield different organotin derivatives.
Substitution: The tributylstannyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Ethoxymethyl)-2-(tributylstannyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the synthesis of novel pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Ethoxymethyl)-2-(tributylstannyl)-1H-imidazole involves its interaction with various molecular targets. The tributylstannyl group can participate in electron transfer reactions, influencing the reactivity of the imidazole ring. This interaction can lead to the formation of reactive intermediates that can further react with biological molecules or other chemical species.
Comparison with Similar Compounds
1-(Ethoxymethyl)-2-(tributylstannyl)-1H-imidazole can be compared with other organotin compounds such as:
Tributyl(1-ethoxyvinyl)tin: Similar in structure but with a vinyl group instead of an imidazole ring.
(Tributylstannyl)methanol: Contains a hydroxyl group instead of an ethoxymethyl group.
4-(Tributylstannyl)-1,3-thiazole: Features a thiazole ring instead of an imidazole ring.
Properties
CAS No. |
438554-19-9 |
|---|---|
Molecular Formula |
C18H36N2OSn |
Molecular Weight |
415.2 g/mol |
IUPAC Name |
tributyl-[1-(ethoxymethyl)imidazol-2-yl]stannane |
InChI |
InChI=1S/C6H9N2O.3C4H9.Sn/c1-2-9-6-8-4-3-7-5-8;3*1-3-4-2;/h3-4H,2,6H2,1H3;3*1,3-4H2,2H3; |
InChI Key |
VESNZTSUWJLVIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CN1COCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


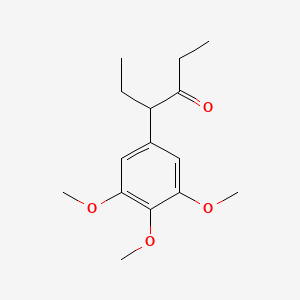
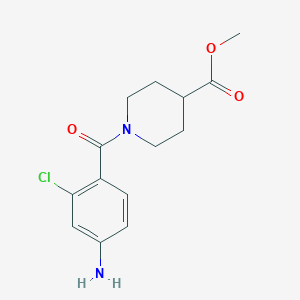
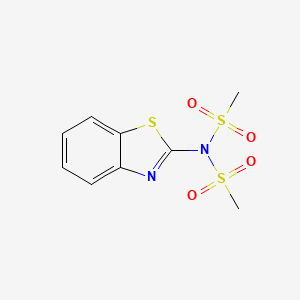
![1-[4-Methoxy-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13992718.png)
![4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinazoline-2-carboxamide](/img/structure/B13992730.png)
![4-[(2-hydroxybenzoyl)amino]butanoic Acid](/img/structure/B13992732.png)
![N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine](/img/structure/B13992733.png)
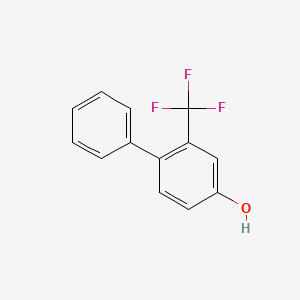
![4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13992740.png)
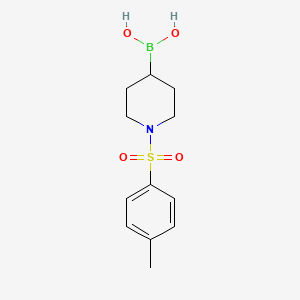
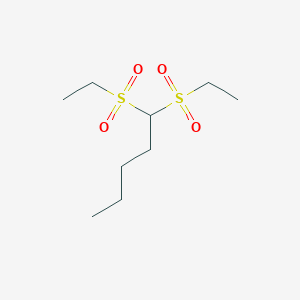
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]but-2-enoic acid](/img/structure/B13992753.png)
